N-(5-chloro-2-methoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
N-(5-chloro-2-methoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a chloro-substituted methoxyphenyl group, and a carboxamide functional group. The presence of these functional groups and the overall molecular architecture contribute to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-3-20-11-6-7-25-15(11)14(21)13(17(20)23)16(22)19-10-8-9(18)4-5-12(10)24-2/h4-8,21H,3H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOGWGQWJAFCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thieno[3,2-b]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The introduction of the chloro and methoxy groups on the phenyl ring can be achieved through electrophilic aromatic substitution reactions. The carboxamide group is usually introduced via amide bond formation reactions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-4-ethyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
N-(5-chloro-2-methoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxylate:
Uniqueness
The presence of the hydroxyl group in N-(5-chloro-2-methoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. This unique feature may contribute to its effectiveness in specific applications, such as enzyme inhibition or receptor modulation.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : CHClNO
- Molecular Weight : 384.822 g/mol
- CAS Number : 378198-92-6
The thieno[3,2-b]pyridine core structure is significant for its biological activity, particularly in targeting specific enzymes and pathways involved in cancer progression.
Anticancer Properties
Several studies have investigated the anticancer properties of thieno[3,2-b]pyridine derivatives, including the compound . Notably:
- Cell Line Studies : Research has shown that derivatives of thieno[3,2-b]pyridine exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (NSCLC). For instance, a study found that compounds related to thieno[3,2-b]pyridine had IC50 values ranging from 27.6 μM to 43 μM against MDA-MB-231 cells, indicating potent inhibitory effects on tumor growth .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases or other enzymes critical for cancer cell proliferation. For example, compounds have been shown to inhibit Polo-like kinase 1 (Plk1), a target that is frequently upregulated in cancers .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thieno[3,2-b]pyridine derivatives:
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| Compound I | m-ClPh | 27.6 | Strong cytotoxicity |
| Compound II | p-OCH3Ph | 29.3 | Moderate cytotoxicity |
| Compound III | H | 43.0 | Weak cytotoxicity |
This table summarizes findings from various studies indicating that electron-withdrawing groups enhance cytotoxic activity compared to electron-donating groups .
In Vivo Studies
While much of the research has focused on in vitro studies, preliminary in vivo studies have also been conducted. These studies suggest that certain derivatives can effectively reduce tumor size in animal models, although further research is needed to fully understand their pharmacokinetics and biodistribution .
Case Study 1: MDA-MB-231 Cell Line
In a controlled study, a series of thieno[3,2-b]pyridine derivatives were synthesized and evaluated for their effects on MDA-MB-231 breast cancer cells. The study demonstrated that:
- Compound VII exhibited an IC50 value of 27.6 μM.
- The presence of halogen substituents significantly improved cytotoxicity compared to unsubstituted compounds.
Case Study 2: Non-Small Cell Lung Cancer (NSCLC)
Another study focused on NSCLC revealed that certain thieno[3,2-b]pyridine derivatives inhibited cell proliferation by inducing apoptosis via mitochondrial pathways. The most effective compound showed an IC50 value of approximately 35 μM against NSCLC cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
